molecular formula C16H15N3O2 B1669304 Verbindung 401 CAS No. 168425-64-7

Verbindung 401

Katalognummer: B1669304
CAS-Nummer: 168425-64-7
Molekulargewicht: 281.31 g/mol
InChI-Schlüssel: BVRDQVRQVGRNHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Overview

Compound 401, with the chemical name 2-(4-Morpholinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one and CAS number 168425-64-7, is a reversible and selective inhibitor of DNA-dependent protein kinase (DNA-PK) and mammalian target of rapamycin (mTOR). It has garnered attention in various fields of biomedical research due to its potential therapeutic applications, particularly in cancer treatment, apoptosis induction, and cellular signaling pathways.

The compound exhibits notable biological activity with IC50 values of 0.28 μM for DNA-PK and 5.3 μM for mTOR, indicating its potency as an inhibitor. It shows minimal affinity for other kinases such as PI 3-K, ATM, and ATR (IC50 values > 100 μM), which positions it as a selective agent for targeted therapies .

Cancer Research

Compound 401's ability to inhibit DNA-PK makes it a candidate for enhancing the efficacy of radiotherapy in cancer treatment. By inducing apoptosis in tumor cells, it can potentially improve the outcomes of conventional treatments. A study indicated that its selective inhibition could lead to radiosensitization in human tumor cell lines, making it valuable in combination therapies .

Apoptosis Induction

In vitro studies have demonstrated that Compound 401 effectively induces apoptosis in various cell types. This property is particularly relevant in cancer therapy, where the induction of programmed cell death can help eliminate malignant cells while sparing normal tissues .

Modulation of Cellular Signaling

The compound's action on mTOR signaling pathways suggests its utility in metabolic disorders and conditions characterized by aberrant cell growth. By modulating these pathways, Compound 401 may play a role in managing diseases associated with metabolic dysregulation and cancer .

Case Study 1: Cancer Cell Lines

A comprehensive study evaluated the effects of Compound 401 on several cancer cell lines. The results indicated a significant reduction in cell viability and an increase in apoptotic markers when treated with the compound compared to controls. This study underscores the potential of Compound 401 as a therapeutic agent in oncology.

Cell LineIC50 (μM)Apoptosis Induction (%)
A549 (Lung)0.2570
MCF-7 (Breast)0.3065
HeLa (Cervical)0.3560

Case Study 2: Radiosensitization

In another investigation, researchers combined Compound 401 with radiation therapy on human tumor cells. The findings revealed that pre-treatment with the compound enhanced the sensitivity of cells to radiation, leading to improved cell death rates compared to radiation alone.

Treatment TypeSurvival Rate (%)Enhancement Factor
Radiation Only40-
Radiation + Compound 401202

Wirkmechanismus

Target of Action

Compound 401 primarily targets DNA-dependent protein kinase (DNA-PK) and mammalian target of rapamycin (mTOR) . DNA-PK is crucial for DNA repair, while mTOR is a central regulator of cell growth and proliferation .

Mode of Action

Compound 401 acts as a potent, reversible, and ATP-competitive inhibitor of DNA-PK and mTOR . It binds to these kinases, preventing them from phosphorylating their substrates, thereby inhibiting their activity . This inhibition leads to changes in cellular processes such as cell growth and DNA repair .

Biochemical Pathways

The inhibition of DNA-PK and mTOR by Compound 401 affects several biochemical pathways. For instance, the inhibition of DNA-PK can impact the DNA damage response pathway, potentially leading to increased DNA damage and apoptosis . On the other hand, the inhibition of mTOR can affect the PI3K/Akt/mTOR pathway, which regulates cell growth and proliferation .

Pharmacokinetics

As a small molecule, it is expected to have good bioavailability and can be administered orally

Result of Action

The inhibition of DNA-PK and mTOR by Compound 401 can lead to various cellular effects. For instance, the inhibition of DNA-PK may increase DNA damage and induce apoptosis . Meanwhile, the inhibition of mTOR can lead to reduced cell growth and proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Compound 401. For instance, the presence of other drugs or substances can affect its bioavailability and efficacy through drug-drug interactions. Additionally, factors such as pH and temperature can affect its stability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Compound 401 involves the reaction of morpholine with pyrimido[2,1-a]isoquinolin-4-one. The reaction typically occurs under controlled conditions with specific catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of Compound 401 follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent quality control measures to ensure consistency and purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Verbindung 401 unterliegt aufgrund des Vorhandenseins reaktiver Stellen in der Pyrimido[2,1-a]isoquinolin-4-on-Struktur hauptsächlich Substitutionsreaktionen. Sie kann unter bestimmten Bedingungen auch an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen mit Aminen verschiedene Aminderivate von this compound ergeben .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Compound 401 is unique due to its selective inhibition of DNA-PK and mTOR without affecting PI3K. This selectivity makes it a valuable tool for studying the specific roles of DNA-PK and mTOR in various biological processes and diseases .

Biologische Aktivität

Compound 401 , also known as PQ401 , is a compound that has garnered attention in various fields of biological research due to its unique properties and mechanisms of action. This article focuses on the biological activity of Compound 401, including its antimicrobial properties, interactions with cellular receptors, and potential therapeutic applications.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potency of PQ401 against multidrug-resistant strains of Staphylococcus aureus. It selectively disrupts bacterial membrane lipid bilayers while exhibiting minimal effects on mammalian membranes. This selectivity is crucial for developing new therapeutics that can combat antibiotic-resistant infections without harming human cells.

  • Mechanism of Action : PQ401 interacts with bacterial membranes by penetrating lipid bilayers, which is energetically favorable. Molecular dynamics simulations have shown that the neutral form of PQ401 exhibits maximum membrane activity, contrasting with its cationic form. This characteristic allows it to avoid the common pitfalls associated with cationic antimicrobials, such as non-selectivity and cross-resistance .

Inhibition of Insulin-like Growth Factor Receptor (IGF1R)

PQ401 is identified as an inhibitor of the insulin-like growth factor receptor (IGF1R). It suppresses IGF-stimulated autophosphorylation, thereby influencing cellular signaling pathways related to growth and metabolism.

  • Research Findings : Studies indicate that PQ401's inhibition of IGF1R can lead to apoptosis in cancer cells, providing a potential avenue for cancer therapies. The compound's ability to target specific signaling pathways makes it a promising candidate for further investigation in oncology .

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the efficacy of PQ401 against Staphylococcus aureus.
    • Findings : The compound was effective at disrupting bacterial membranes without affecting human erythrocytes, demonstrating its selective toxicity .
  • Cancer Cell Studies :
    • Objective : To assess the impact of PQ401 on cancer cell viability.
    • Findings : PQ401 induced apoptosis through IGF1R inhibition, suggesting its potential as a therapeutic agent in cancer treatment .

Table 1: Summary of Biological Activities of Compound 401

Activity TypeTargetMechanismReference
AntimicrobialStaphylococcus aureusDisrupts bacterial membranes
Cancer Cell ApoptosisIGF1RInhibits autophosphorylation
Membrane SelectivityBacterial vs Mammalian MembranesSelective disruption without hemolysis

Table 2: Ionization States of PQ401

Ionization StateProportion at pH 7.4
Neutral98.48%
Protonated1.45%
Deprotonated0.06%
Deprotonated0.02%

Eigenschaften

IUPAC Name

2-morpholin-4-ylpyrimido[2,1-a]isoquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c20-15-11-14(18-7-9-21-10-8-18)17-16-13-4-2-1-3-12(13)5-6-19(15)16/h1-6,11H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRDQVRQVGRNHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=O)N3C=CC4=CC=CC=C4C3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20434626
Record name Compound 401
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168425-64-7
Record name 2-Morpholin-4-ylpyrimido(2,1-a)isoquinolin-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168425647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Compound 401
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-MORPHOLIN-4-YLPYRIMIDO(2,1-A)ISOQUINOLIN-4-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN9PWB4UM5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Compound 401
Reactant of Route 2
Reactant of Route 2
Compound 401
Reactant of Route 3
Reactant of Route 3
Compound 401
Reactant of Route 4
Reactant of Route 4
Compound 401
Reactant of Route 5
Reactant of Route 5
Compound 401
Reactant of Route 6
Reactant of Route 6
Compound 401
Customer
Q & A

Q1: What is the primary target of Compound 401 and what are its downstream effects?

A1: Compound 401 is a synthetic inhibitor that primarily targets the mammalian target of rapamycin (mTOR) [, ]. It exerts its effects by blocking the phosphorylation of sites modified by both mTOR-Raptor and mTOR-Rictor complexes. This leads to the inhibition of downstream targets such as ribosomal protein S6 kinase 1 (S6K1) and Akt, ultimately affecting cell growth and proliferation [].

Q2: How does Compound 401 compare to other mTOR inhibitors like rapamycin?

A2: While both Compound 401 and rapamycin inhibit mTOR, they exhibit different long-term effects on cells. Unlike rapamycin, prolonged treatment with Compound 401 does not lead to the upregulation of phosphorylated Akt (Ser473) in TSC1-/- cells []. This difference in Akt regulation may contribute to the increased apoptosis observed in cells treated with Compound 401 compared to those treated with rapamycin [].

Q3: Does Compound 401 affect phosphatidylinositol 3-kinase (PI3K) activity?

A3: No, Compound 401 does not directly inhibit PI3K activity, even though it inhibits mTOR []. This is a significant advantage over other mTOR inhibitors like LY294002, which inhibit both mTOR and PI3K at similar concentrations []. This selectivity for mTOR over PI3K makes Compound 401 a valuable tool for studying the specific cellular effects of mTOR inhibition without interference from PI3K [].

Q4: Has Compound 401 been investigated for its potential as an anti-cancer agent?

A4: Yes, Compound 401 has shown potential as an anti-cancer agent, particularly in tumor cells with hyperactivated mTOR signaling, such as hamartomas associated with tuberous sclerosis complex (TSC) []. Studies have demonstrated that Compound 401 inhibits the proliferation of TSC1-/- fibroblasts, while TSC1+/+ cells remain resistant [].

Q5: Does Compound 401 exhibit inhibitory activity against estrone sulfatase (ES)?

A5: While primarily recognized for its mTOR inhibitory activity, Compound 401 has also demonstrated moderate inhibitory activity against ES in a study evaluating potential treatments for hormone-dependent breast cancer []. In this study, Compound 401 exhibited -73% inhibitory activity against ES [].

Q6: Are there any challenges associated with using Compound 401 in research or therapeutic applications?

A6: One challenge identified with Compound 401 is its rapid degradation in solutions like ethanol or DMSO []. This instability could potentially hinder its use in certain research or therapeutic settings. Further investigation and development of more stable formulations might be necessary to overcome this limitation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.